5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid
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Overview
Description
5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid is an organic compound with the molecular formula C8H8O5. It features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. This compound is characterized by the presence of a methoxycarbonyl group (an ester) and a carboxylic acid group attached to the furan ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid typically involves the esterification of 5-hydroxymethylfurfural (HMF) followed by oxidation. One common method includes:
Esterification: HMF is reacted with methanol in the presence of an acid catalyst to form 5-(methoxymethyl)furfural.
Oxidation: The resulting ester is then oxidized using an oxidizing agent such as potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), sodium hypochlorite (NaOCl).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acid catalysts for esterification, such as sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential starting material for the development of new drugs, particularly those containing furan rings.
Material Science: Investigated for the design of novel materials with specific functionalities due to its unique structure.
Biological Studies: Used in studies related to furan-containing bioactive molecules.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s ester and carboxylic acid groups allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its furan ring structure also contributes to its reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: Similar structure but lacks the methoxycarbonyl group.
5-Hydroxymethylfurfural (HMF): Precursor in the synthesis of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid.
2-Furoic acid: Contains a furan ring with a carboxylic acid group but lacks the methoxycarbonyl group.
Uniqueness
This compound is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group attached to the furan ring
Properties
IUPAC Name |
5-methoxycarbonyl-4-methylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-4-3-5(7(9)10)13-6(4)8(11)12-2/h3H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVLBURKHVKIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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